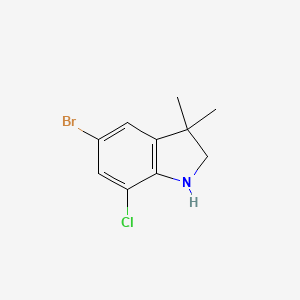
2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone typically involves the reaction of 4-isobutoxy-2,6-dimethylphenyl with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-ethoxy-2,6-dimethylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-propoxy-2,6-dimethylphenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-isobutoxy-2,6-dimethylphenyl)ethanone is unique due to its specific isobutoxy substituent, which imparts distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C14H17F3O2 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC名 |
1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H17F3O2/c1-8(2)7-19-11-5-9(3)12(10(4)6-11)13(18)14(15,16)17/h5-6,8H,7H2,1-4H3 |
InChIキー |
WJWULSCHHZGTOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)C(F)(F)F)C)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


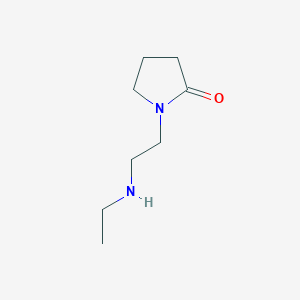
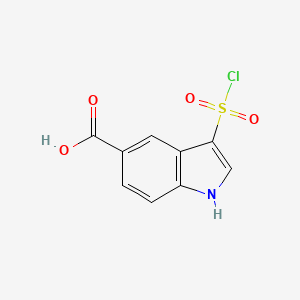
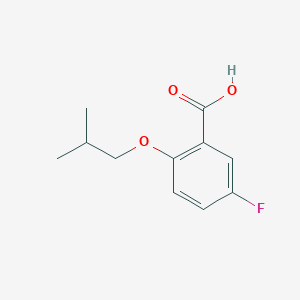
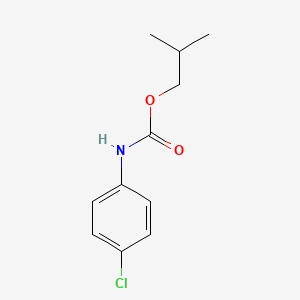
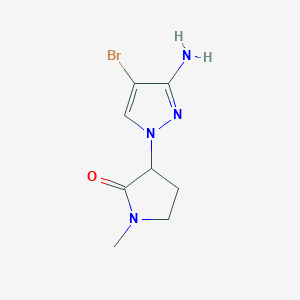
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)

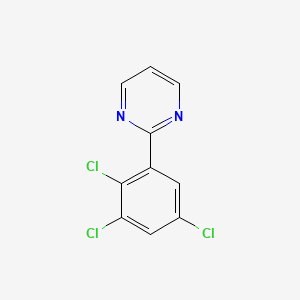
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




